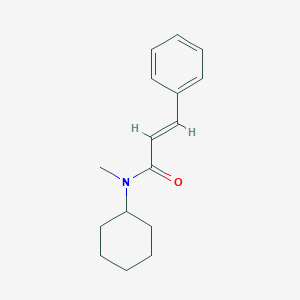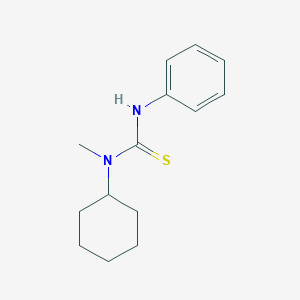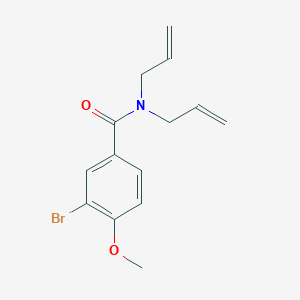![molecular formula C20H23N3O3S2 B319273 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B319273.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylbutanoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylbutanoyl)thiourea is a complex organic compound that features an indole moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylbutanoyl)thiourea typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride to form the sulfonyl indole intermediate. This intermediate is then reacted with 4-aminophenyl isothiocyanate to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylbutanoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and can be facilitated by catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the sulfonyl group can produce sulfide derivatives .
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylbutanoyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylbutanoyl)thiourea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-2,2-dimethylpropanamide
- **N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)acrylamide
Uniqueness
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylbutanoyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety is particularly significant, as it is known to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H23N3O3S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C20H23N3O3S2/c1-14(2)13-19(24)22-20(27)21-16-7-9-17(10-8-16)28(25,26)23-12-11-15-5-3-4-6-18(15)23/h3-10,14H,11-13H2,1-2H3,(H2,21,22,24,27) |
InChI Key |
UJJTVJOJWVXXKA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B319190.png)
![2-chloro-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B319192.png)
![2,4-dichloro-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B319193.png)
![2-{[(acetylamino)carbothioyl]amino}-N-cyclohexylbenzamide](/img/structure/B319196.png)
![N-cyclohexyl-2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B319199.png)
![N-cyclohexyl-2-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzamide](/img/structure/B319200.png)



![Methyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B319205.png)
![Methyl 2-[(3-bromo-4-methylbenzoyl)amino]benzoate](/img/structure/B319207.png)
![Methyl 2-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B319209.png)
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)-3-methylbutanamide](/img/structure/B319212.png)
![N-[(4-hydroxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B319213.png)
